alpha-Conotoxin imi

説明

Alpha-Conotoxin ImI is a peptide neurotoxin derived from the venom of the marine cone snail species, Conus imperialis . This compound is known for its ability to selectively bind to the neuronal alpha7 homopentameric subtype of the nicotinic acetylcholine receptor . These receptors are crucial for neuronal and neuromuscular transmission, making this compound a valuable tool in neurophysiological studies and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The chemical synthesis of alpha-Conotoxin ImI involves the solid-phase peptide synthesis method. This process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is complicated by the presence of disulfide bonds, which require careful oxidative folding to achieve the correct isomer . Selective and nonselective disulfide bond oxidation strategies are employed to control the yields and formation of the desired disulfide bond isomers .

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specialized use in research and potential therapeutic applications. advancements in peptide synthesis technologies and biotechnological methods may facilitate larger-scale production in the future.

化学反応の分析

Types of Reactions: Alpha-Conotoxin ImI primarily undergoes oxidation reactions to form disulfide bonds, which are crucial for its biological activity . The peptide can also be modified through substitution reactions to enhance its stability and selectivity .

Common Reagents and Conditions:

Oxidative Folding: This process uses oxidizing agents such as iodine or air oxidation to form disulfide bonds.

Substitution Reactions: Chemical modifications, such as the substitution of disulfide bonds with diselenide bonds, are performed to improve stability.

Major Products: The major product of these reactions is the correctly folded this compound with its native disulfide bond configuration, which is essential for its biological activity .

科学的研究の応用

Cancer Therapy

Targeted Drug Delivery

Alpha-Conotoxin ImI has been utilized for targeted drug delivery systems aimed at α7-nAChR-overexpressing tumors, such as breast cancer and non-small cell lung cancer (NSCLC). Research indicates that ImI-modified polymeric micelles can enhance drug accumulation at tumor sites by leveraging the specific binding affinity of ImI to α7-nAChR.

- Study Findings : A study demonstrated that ImI-modified micelles loaded with docetaxel exhibited a greater anti-proliferative effect on A549 NSCLC cells compared to non-modified micelles. The modification facilitated receptor-mediated endocytosis, improving intracellular delivery efficiency and cytotoxicity against cancer cells expressing high levels of α7-nAChR .

- Case Study Summary : In a clinical setting, the use of ImI in conjunction with paclitaxel micelles showed promising results in enhancing the targeting capability towards MCF-7 breast cancer cells, confirming the effectiveness of this approach in preclinical models .

Neuroscience Applications

Neurochemical Tools

This compound serves as a valuable neurochemical tool for studying the physiology of nAChRs. Its ability to selectively block α7-nAChR makes it an essential compound for exploring receptor functions and their implications in neurological disorders.

- Research Insights : Computational studies have modeled the interactions between ImI and α7-nAChR, helping to identify potential mutants with improved specificity and affinity for therapeutic applications . Additionally, ImI's effects on central pattern generators in leeches highlight its impact on neuronal coordination and behavior .

Immunology Research

Modulation of Immune Responses

Recent studies have expanded the understanding of α7-nAChRs beyond the nervous system, revealing their presence in immune cells. This compound has been investigated for its role in modulating inflammatory responses.

- Pro-inflammatory Effects : Research showed that treatment with ImI led to an upregulation of pro-inflammatory cytokines such as TNF-α and IL-8 in THP-1-derived macrophages. This finding suggests that ImI may influence immune responses through its antagonistic action on α7-nAChRs .

Summary Table of Applications

作用機序

Alpha-Conotoxin ImI exerts its effects by potently inhibiting the alpha7 subtype of nicotinic acetylcholine receptors . These receptors are involved in signal transmission between neurons and muscle fibers. The binding of this compound to these receptors blocks their activity, thereby modulating neuronal and neuromuscular transmission . The van der Waals and non-polar desolvation components are the main driving forces for binding, while the electrostatic component is responsible for the selectivity of the various ImI mutants .

類似化合物との比較

Alpha-Conotoxin ImI is part of the alpha-conotoxin family, which includes other peptides such as alpha-Conotoxin GI and alpha-Conotoxin MI . These compounds also target nicotinic acetylcholine receptors but differ in their selectivity and binding affinities . For example, alpha-Conotoxin GI targets nicotinic acetylcholine receptors in mammalian muscles, while this compound specifically targets the neuronal alpha7 subtype . This selectivity makes this compound unique and valuable for studying neuronal nicotinic acetylcholine receptors .

生物活性

Alpha-conotoxin ImI (α-CTx ImI) is a peptide derived from the venom of the marine cone snail Conus imperialis. It has garnered significant attention due to its selective inhibitory effects on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a crucial role in various physiological processes in the nervous and immune systems. This article provides a comprehensive overview of the biological activity of α-CTx ImI, highlighting its pharmacological properties, structural characteristics, and potential therapeutic applications.

This compound is a 12-amino acid peptide constrained by two disulfide bonds, which are critical for its biological activity. The structure of α-CTx ImI allows it to bind selectively to nAChRs, disrupting normal neurotransmission. Research has shown that α-CTx ImI exhibits high affinity for homomeric α7 nAChRs and lower affinity for homomeric α9 nAChRs, while having negligible effects on other nAChR subtypes such as α2β2, α3β2, and α4β2 .

Binding Affinity

The binding affinity of α-CTx ImI to various nAChR subtypes is summarized in the following table:

| Nicotinic Receptor Subtype | Binding Affinity (IC50) |

|---|---|

| Homomeric α7 | Highest |

| Homomeric α9 | 8-fold lower than α7 |

| Other subtypes (α2β2, α3β2, etc.) | Negligible |

Neurophysiological Impact

Studies have demonstrated that α-CTx ImI can induce seizures in rodent models, indicating its potent neurotoxic effects. When administered intracranially, it disrupts normal neuronal signaling by blocking nAChRs involved in synaptic transmission . Furthermore, it has been shown to impair swimming behavior in medicinal leeches (Hirudo medicinalis), highlighting its impact on central pattern generators that coordinate locomotion .

Immune System Modulation

Recent research has revealed that α-CTx ImI also interacts with immune cells. It has been observed to enhance pro-inflammatory cytokine production in differentiated THP-1 macrophages when challenged with lipopolysaccharides (LPS). Specifically, it upregulates TNF-α and IL-8 levels in a concentration-dependent manner while leaving TGF-β levels largely unaffected . This suggests that α-CTx ImI may play a role in modulating inflammatory responses via its action on α7 nAChRs present on immune cells.

Case Studies and Experimental Findings

- Study on Seizure Induction : In one study, rodents injected with α-CTx ImI exhibited seizure-like activity. This was attributed to the blockade of excitatory neurotransmission mediated by nAChRs .

- Impact on Swimming Behavior : Medicinal leeches injected with α-CTx ImI displayed disrupted swimming patterns characterized by circular swimming and reduced forward velocity. This indicated that the toxin targets central nervous system coordination mechanisms .

- Inflammatory Response Modulation : A study investigating the effects of α-CTx ImI on macrophages found significant increases in TNF-α and IL-8 production upon LPS stimulation, suggesting a potential role for this conotoxin in enhancing inflammatory responses .

Structural Insights

The binding interactions of α-CTx ImI with nAChRs have been explored using various structural biology techniques. Molecular dynamics simulations and comparative modeling have provided insights into how specific amino acid residues contribute to the binding affinity and selectivity of the conotoxin for its receptor targets. Key residues such as Arg7 and Trp10 have been identified as critical for effective binding .

特性

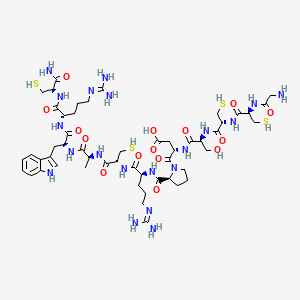

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H82N20O15S4/c1-24(41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(20-88)40(54)77)62-46(83)35(22-90)70-43(80)29(10-5-13-60-52(57)58)65-49(86)37-11-6-14-72(37)50(87)31(16-39(75)76)67-45(82)32(19-73)68-48(85)36(23-91)71-47(84)34(21-89)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73,88-91H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXNBRHEQLZMI-VAYQAVKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H82N20O15S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166085 | |

| Record name | alpha-Conotoxin imi | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156467-85-5 | |

| Record name | alpha-Conotoxin imi | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156467855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Conotoxin imi | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary molecular target of α-Conotoxin ImI?

A1: α-Conotoxin ImI acts as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype. [, , , , , , ]

Q2: How does α-Conotoxin ImI interact with the α7 nAChR?

A2: α-Conotoxin ImI binds to the orthosteric ligand-binding site of the α7 nAChR, competing with the endogenous agonist, acetylcholine. [, , , , ] This binding prevents acetylcholine from activating the receptor. [, ]

Q3: Are there any other nAChR subtypes targeted by α-Conotoxin ImI?

A3: While primarily targeting α7 nAChRs, α-Conotoxin ImI exhibits weaker antagonistic activity at other nAChR subtypes, including α3β2 and α9, but with significantly lower affinity. [, , ]

Q4: What are the downstream effects of α-Conotoxin ImI binding to α7 nAChRs?

A4: By inhibiting α7 nAChRs, α-Conotoxin ImI can disrupt various physiological processes mediated by these receptors, including neurotransmitter release, neuronal excitability, and synaptic plasticity. [, , ]

Q5: What is the molecular formula and weight of α-Conotoxin ImI?

A5: The molecular formula of α-Conotoxin ImI is C59H86N18O16S4, and its molecular weight is 1427.6 g/mol. []

Q6: What is the structure of α-Conotoxin ImI?

A6: α-Conotoxin ImI is a 12 amino acid peptide with two disulfide bridges (Cys2-Cys8 and Cys3-Cys12), forming a compact structure with two loops. [, , , ] It is the only known α-conotoxin with a 4/3 residue spacing between the cysteines. []

Q7: What spectroscopic techniques have been used to characterize the structure of α-Conotoxin ImI?

A7: The three-dimensional structure of α-Conotoxin ImI has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] Circular Dichroism (CD) spectroscopy has also been employed to study its secondary structure. []

Q8: How stable is α-Conotoxin ImI under reducing conditions?

A8: α-Conotoxin ImI, like other conotoxins, is susceptible to reduction and scrambling of its disulfide bonds, leading to loss of activity. [] This can occur in the presence of reducing agents like glutathione or serum albumin. []

Q9: Are there any strategies to improve the stability of α-Conotoxin ImI?

A9: Replacing the disulfide bonds with isosteric diselenide bonds results in selenoconotoxin analogs that exhibit remarkable stability under reducing conditions while maintaining similar structure and biological activity compared to the native α-Conotoxin ImI. []

Q10: Have computational methods been used to study α-Conotoxin ImI?

A10: Yes, computational docking studies have been employed to investigate the binding mode of α-Conotoxin ImI with its target, the α7 nAChR. [, ] These studies provide valuable insights into the key molecular interactions responsible for the toxin's activity and selectivity.

Q11: Which amino acid residues in α-Conotoxin ImI are crucial for its activity?

A11: Mutational studies have identified several key residues essential for α-Conotoxin ImI's activity. The triad Asp-Pro-Arg in the first loop and the Trp residue in the second loop are critical for binding to the α7 nAChR. [, ]

Q12: How do modifications to the Pro6 residue in α-Conotoxin ImI affect its activity?

A12: Introducing aromatic and bulky substituents at the Pro6 position in α-Conotoxin ImI can significantly impact its binding affinity and antagonistic activity at the α7 nAChR. [] While polar and charged groups generally decrease activity, certain hydrophobic and aromatic substitutions can enhance it. []

Q13: How does C-terminal amidation affect the folding and activity of α-Conotoxin ImI?

A13: While the impact of C-terminal amidation on α-Conotoxin ImI's folding and activity requires further investigation, studies on other conotoxins suggest it can significantly influence these properties. []

Q14: Has α-Conotoxin ImI been used to investigate the role of α7 nAChRs in biological processes?

A14: Yes, α-Conotoxin ImI has been used as a pharmacological tool to study the involvement of α7 nAChRs in various physiological processes, including neurotransmission, [] control of swimming behavior, [] and regulation of dopamine release. []

Q15: Are there any potential applications for α-Conotoxin ImI or its analogs?

A15: Due to its selectivity for neuronal nAChR subtypes, α-Conotoxin ImI and its more stable analogs hold potential as research tools for studying nAChR pharmacology and as leads for developing novel therapeutics for neurological disorders associated with α7 nAChR dysfunction. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。